molecular formula C14H15NO2S B181135 N-Phenethylbenzenesulfonamide CAS No. 77198-99-3

N-Phenethylbenzenesulfonamide

Cat. No.: B181135
CAS No.: 77198-99-3
M. Wt: 261.34 g/mol
InChI Key: ASBWJERTCCTIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenethylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-Phenethylbenzenesulfonamide, also known as N-(2-Phenylethyl)benzenesulfonamide, is a compound that has been studied for its potential cytotoxic activity against various cancer cell lines . The primary target of this compound is carbonic anhydrase IX (CA IX) , a protein that is overexpressed in many solid tumors . CA IX plays a crucial role in tumor cell survival and proliferation, particularly under hypoxic conditions .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ ability to adapt to hypoxic conditions, thereby potentially reducing their survival and proliferation . .

Biochemical Pathways

The inhibition of CA IX by this compound can affect various biochemical pathways related to tumor cell survival and proliferation . For instance, CA IX is involved in regulating pH within tumor cells, which is crucial for maintaining cellular functions under hypoxic conditions . By inhibiting CA IX, this compound may disrupt these pathways, leading to reduced tumor cell survival .

Pharmacokinetics

A compound’s pharmacokinetic properties significantly impact its bioavailability and therapeutic efficacy . Therefore, understanding the ADME properties of this compound is crucial for assessing its potential as a therapeutic agent.

Result of Action

The primary result of this compound’s action is its cytotoxic activity against various cancer cell lines . For instance, it has shown significant cytotoxic activity against the HepG2 cell line, with an IC50 value of 9.07 μM . This suggests that this compound could potentially be developed into a novel anticancer agent.

Action Environment

The action of this compound is likely influenced by various environmental factors. For example, the hypoxic conditions within solid tumors can enhance the expression of CA IX

Properties

IUPAC Name

N-(2-phenylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-18(17,14-9-5-2-6-10-14)15-12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBWJERTCCTIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291775
Record name N-Phenethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77198-99-3
Record name NSC77939
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-phenylethylamine (2 g, 16.5 mmol) in 105 ml DMF at room temperature was added Et3N (2.75 ml, 19.8 mmol). This mixture was stirred for 5 min, and then benzenesulfonyl chloride (2.3 ml, 18.1 mmol) was added at this temperature. The reaction was stirred for 2.5 h, and then, the mixture was evaporated to dryness and the crude was chromatographically purified over SiO2 using Hexane/AcOEt 60/40 as the eluant, yielding 3.12 g (72%) of the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 mL
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Phenethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Phenethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Phenethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Phenethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-Phenethylbenzenesulfonamide
Customer
Q & A

Q1: What is the molecular structure of 2,4-dichloro-N-phenethylbenzenesulfonamide (DPBS) and what spectroscopic data supports this?

A1: DPBS is a molecule composed of two main parts: a 2,4-dichlorobenzenesulfonamide group and a phenethyl group. Structurally, the dihedral angle between the phenyl ring of the phenethyl group and the benzene ring of the sulfonamide group is 69.94° []. This information is derived from X-ray crystallographic analysis.

Q2: What computational methods were employed to study DPBS and what insights were gained?

A2: Researchers utilized a combination of Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically employing B3LYP, BP86, and M06 functionals with a 6-311++G(d,p) basis set, to investigate the properties of DPBS [].

Q3: Were any potential applications of DPBS suggested by the computational studies?

A3: Calculations of the electric dipole moment (µ), polarizability (α), and hyperpolarizability (β) of DPBS revealed characteristics suggestive of non-linear optical (NLO) properties []. NLO materials are of significant interest for their applications in optoelectronics and photonics, including areas like optical switching, frequency conversion, and optical data storage. While further research is needed to explore this potential, the computational findings provide a promising direction for future investigation.

Q4: Have any derivatives of N-phenethylbenzenesulfonamide been synthesized and evaluated for biological activity?

A4: Yes, research has focused on synthesizing novel derivatives of this compound, particularly exploring the incorporation of 1H-1,2,3-triazole moieties [, ]. These modifications are aimed at investigating the impact of structural changes on biological activity, specifically focusing on potential cytotoxic effects. While specific results and mechanisms haven't been detailed in the provided abstracts, this research highlights the interest in exploring this compound derivatives for potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.